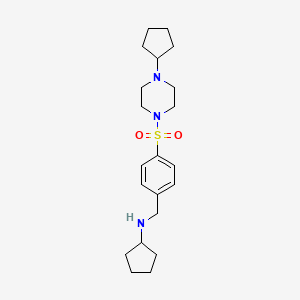
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is a chemical compound with the molecular formula C21H33N3O2S and a molecular weight of 391.57 g/mol . This compound is characterized by its complex structure, which includes a cyclopentylpiperazine moiety, a sulfonyl group, and a benzylcyclopentanamine framework. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine typically involves multiple steps, starting with the preparation of the cyclopentylpiperazine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with benzylcyclopentanamine under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-((4-Cyclohexylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
- N-(4-((4-Cyclopropylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
- N-(4-((4-Cyclobutylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
Uniqueness
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is unique due to its specific cyclopentylpiperazine moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H33N3O2S |
|---|---|
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
N-[[4-(4-cyclopentylpiperazin-1-yl)sulfonylphenyl]methyl]cyclopentanamine |
InChI |
InChI=1S/C21H33N3O2S/c25-27(26,24-15-13-23(14-16-24)20-7-3-4-8-20)21-11-9-18(10-12-21)17-22-19-5-1-2-6-19/h9-12,19-20,22H,1-8,13-17H2 |
Clave InChI |
LZXTXDDKWPOQFH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NCC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085284.png)
![3-[(1-Methylcyclopentyl)methoxy]azetidine](/img/structure/B13085285.png)
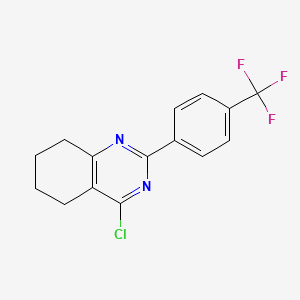

![5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085313.png)
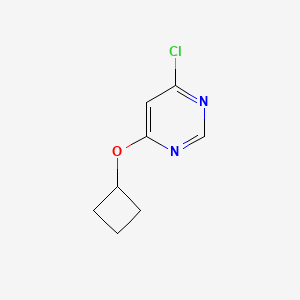
![Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate](/img/structure/B13085321.png)
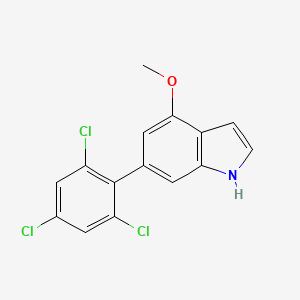
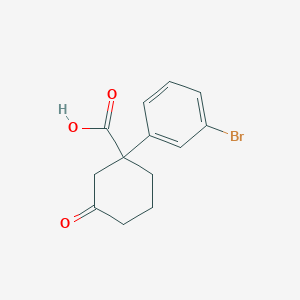
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)

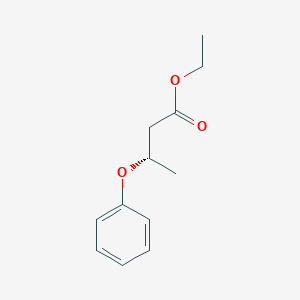

![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
